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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)ethanol

Cat. No.: B085395 Get Quote

This technical guide provides a comprehensive analysis of the spectral data for 2-(4-
Methylphenoxy)ethanol (C₉H₁₂O₂), a significant compound in various research and

development applications. This document is intended for researchers, scientists, and drug

development professionals, offering an in-depth exploration of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on not only presenting

the data but also elucidating the underlying principles and experimental considerations that

enable robust structural confirmation and characterization.

Molecular Structure and Spectroscopic Overview
2-(4-Methylphenoxy)ethanol possesses a unique molecular architecture, incorporating a p-

substituted aromatic ring, an ether linkage, and a primary alcohol. This combination of

functional groups gives rise to a distinct spectroscopic fingerprint, which we will dissect in the

subsequent sections. Understanding these spectral characteristics is paramount for its

identification, purity assessment, and the study of its chemical behavior.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2"
[label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C7"
[label="CH3"]; "O1" [label="O"]; "C8" [label="CH2"]; "C9" [label="CH2"]; "O2" [label="OH"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C4" -- "C7";

"C1" -- "O1"; "O1" -- "C8"; "C8" -- "C9"; "C9" -- "O2"; }
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Figure 1: Chemical structure of 2-(4-Methylphenoxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the chemical environment of individual protons

(¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A solution of 2-(4-Methylphenoxy)ethanol is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically

chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm).

Complete dissolution is ensured by gentle vortexing.

¹H and ¹³C NMR Acquisition: The spectra are acquired on a high-field NMR spectrometer (e.g.,

400 MHz or higher) at room temperature. For ¹H NMR, standard acquisition parameters include

a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-

decoupled sequence is employed to simplify the spectrum, with a wider spectral width and a

longer relaxation delay (2-5 seconds) to ensure quantitative detection of all carbon signals,

including quaternary carbons.

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 2-(4-Methylphenoxy)ethanol provides a wealth of information

regarding the number of distinct proton environments, their electronic surroundings, and their

connectivity.
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

7.08 d 2H
Ar-H (ortho to -

OCH₂CH₂OH)

6.82 d 2H
Ar-H (meta to -

OCH₂CH₂OH)

4.09 t 2H -OCH₂CH₂OH

3.97 t 2H -OCH₂CH₂OH

2.29 s 3H Ar-CH₃

~2.0 (variable) s (broad) 1H -OH

Interpretation:

Aromatic Protons: The downfield region of the spectrum is characteristic of aromatic protons.

The two doublets at 7.08 and 6.82 ppm, each integrating to two protons, are indicative of a

para-substituted benzene ring. The protons ortho to the electron-donating ether group are

deshielded and appear further downfield compared to the meta protons.

Aliphatic Protons: The two triplets at 4.09 and 3.97 ppm are characteristic of the two

methylene (-CH₂-) groups in the ethanol side chain. The protons of the methylene group

adjacent to the aromatic ether oxygen (-OCH₂-) are more deshielded (4.09 ppm) due to the

electronegativity of the oxygen atom. The adjacent methylene group (-CH₂OH) protons

appear slightly upfield (3.97 ppm). The triplet multiplicity arises from the coupling with the

neighboring methylene protons (n+1 rule, where n=2).

Methyl Protons: The singlet at 2.29 ppm, integrating to three protons, is assigned to the

methyl group attached to the aromatic ring. Its singlet nature indicates no adjacent protons.

Hydroxyl Proton: The broad singlet around 2.0 ppm is characteristic of the hydroxyl (-OH)

proton. Its chemical shift can be variable and is often concentration and solvent-dependent

due to hydrogen bonding.
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digraph "1H_NMR_Correlations" { rankdir=LR; node [shape=box, style=filled,
fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Ar_ortho" [label="Ar-H (ortho)\nδ = 7.08 ppm (d)"]; "Ar_meta" [label="Ar-H (meta)\nδ = 6.82

ppm (d)"]; "OCH2" [label="-OCH₂-\nδ = 4.09 ppm (t)"]; "CH2OH" [label="-CH₂OH\nδ = 3.97

ppm (t)"]; "Ar_CH3" [label="Ar-CH₃\nδ = 2.29 ppm (s)"]; "OH" [label="-OH\nδ = ~2.0 ppm (s,

broad)"];

"Ar_ortho" -> "Ar_meta" [label="J-coupling"]; "OCH2" -> "CH2OH" [label="J-coupling"]; }

Figure 2: ¹H NMR key correlations for 2-(4-Methylphenoxy)ethanol.

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides complementary information, revealing the number of unique

carbon environments in the molecule.

Chemical Shift (δ) (ppm) Assignment

156.4 Ar-C (ipso, attached to -O)

130.1 Ar-C (meta to -O)

129.9 Ar-C (ipso, attached to -CH₃)

114.5 Ar-C (ortho to -O)

69.4 -OCH₂CH₂OH

61.5 -OCH₂CH₂OH

20.4 Ar-CH₃

Interpretation:

Aromatic Carbons: The signals in the range of 114-157 ppm correspond to the aromatic

carbons. The quaternary carbon attached to the ether oxygen appears most downfield (156.4

ppm) due to the strong deshielding effect of the oxygen. The other aromatic carbons are

assigned based on established substituent effects.
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Aliphatic Carbons: The two signals at 69.4 and 61.5 ppm are assigned to the two methylene

carbons of the ethanol side chain. The carbon atom directly bonded to the phenoxy oxygen (-

OCH₂-) is more deshielded (69.4 ppm).

Methyl Carbon: The upfield signal at 20.4 ppm is characteristic of the methyl carbon attached

to the aromatic ring.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Spectroscopy
Sample Preparation: A small amount of neat 2-(4-Methylphenoxy)ethanol is placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or

KBr) for transmission analysis.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty ATR crystal or salt plates is first collected and automatically

subtracted from the sample spectrum.

IR Spectral Data and Interpretation
The IR spectrum of 2-(4-Methylphenoxy)ethanol displays characteristic absorption bands that

confirm the presence of its key functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3390 (broad) Strong
O-H stretch (alcohol,

hydrogen-bonded)

3030, 2920 Medium
C-H stretch (aromatic and

aliphatic)

1510, 1450 Strong C=C stretch (aromatic ring)

1240 Strong C-O-C stretch (aryl-alkyl ether)

1040 Strong C-O stretch (primary alcohol)

Interpretation:

O-H Stretch: The most prominent feature is the strong, broad absorption band centered

around 3390 cm⁻¹. This is a classic signature of the O-H stretching vibration in a hydrogen-

bonded alcohol. The broadness is a direct consequence of the intermolecular hydrogen

bonding between the alcohol molecules.[1]

C-H Stretches: The absorptions in the 3030-2920 cm⁻¹ region are attributed to the C-H

stretching vibrations of both the aromatic ring and the aliphatic side chain.

Aromatic C=C Stretches: The strong bands at 1510 and 1450 cm⁻¹ are characteristic of the

C=C stretching vibrations within the aromatic ring, confirming the presence of the phenyl

group.

C-O Stretches: The spectrum exhibits two strong C-O stretching bands. The band at 1240

cm⁻¹ is assigned to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage. The

band at 1040 cm⁻¹ corresponds to the C-O stretching of the primary alcohol. The presence

of these two distinct C-O bands is a key diagnostic feature for this molecule.[2][3]

digraph "IR_Functional_Groups" { node [shape=ellipse, style=filled, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; edge [color="#34A853"];

"OH_stretch" [label="O-H Stretch\n3390 cm⁻¹"]; "CH_stretch" [label="C-H Stretch\n3030-2920

cm⁻¹"]; "Aromatic_stretch" [label="C=C Stretch\n1510, 1450 cm⁻¹"]; "Ether_stretch" [label="C-

O-C Stretch\n1240 cm⁻¹"]; "Alcohol_stretch" [label="C-O Stretch\n~1040 cm⁻¹"];
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"OH_stretch" -> "Alcohol"; "CH_stretch" -> "Aromatic & Aliphatic"; "Aromatic_stretch" ->

"Aromatic Ring"; "Ether_stretch" -> "Ether Linkage"; "Alcohol_stretch" -> "Primary Alcohol"; }

Figure 3: Key functional group vibrations in the IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
Ionization Method: Electron Ionization (EI) is a common and effective method for the analysis of

relatively small, volatile organic molecules like 2-(4-Methylphenoxy)ethanol. In EI-MS, the

sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.

Instrumentation: The analysis is performed on a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. The mass analyzer separates

the resulting ions based on their mass-to-charge ratio (m/z).

Mass Spectral Data and Interpretation
The mass spectrum of 2-(4-Methylphenoxy)ethanol exhibits a characteristic fragmentation

pattern that can be rationalized based on the stability of the resulting fragments.

m/z Relative Intensity (%) Proposed Fragment

152 35 [M]⁺ (Molecular Ion)

108 100 [CH₃C₆H₄O]⁺

107 50 [CH₂C₆H₄O]⁺

91 20 [C₇H₇]⁺ (Tropylium ion)

77 15 [C₆H₅]⁺

45 40 [CH₂CH₂OH]⁺
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Interpretation:

Molecular Ion: The peak at m/z 152 corresponds to the molecular ion [M]⁺, confirming the

molecular weight of the compound. Its moderate intensity is typical for aromatic ethers which

can stabilize the molecular ion.[4]

Base Peak: The most intense peak in the spectrum, the base peak, is observed at m/z 108.

This fragment is formed by the cleavage of the C-O bond between the aromatic ring and the

ethoxy side chain, resulting in the stable 4-methylphenoxide radical cation.

Other Key Fragments:

The peak at m/z 107 is likely due to the loss of a hydrogen atom from the m/z 108

fragment.

The fragment at m/z 91 is the tropylium ion, a common and stable fragment in the mass

spectra of compounds containing a benzyl group, formed through rearrangement.

The peak at m/z 77 corresponds to the phenyl cation.

The fragment at m/z 45 is due to the cleavage of the ether bond, resulting in the

[CH₂CH₂OH]⁺ fragment.

digraph "Mass_Spec_Fragmentation" { rankdir=TB; node [shape=box, style=rounded,
fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#4285F4"];

"M" [label="[C₉H₁₂O₂]⁺\nm/z = 152"]; "frag108" [label="[CH₃C₆H₄O]⁺\nm/z = 108 (Base Peak)"];

"frag107" [label="[CH₂C₆H₄O]⁺\nm/z = 107"]; "frag91" [label="[C₇H₇]⁺\nm/z = 91"]; "frag45"

[label="[CH₂CH₂OH]⁺\nm/z = 45"];

"M" -> "frag108" [label="- •CH₂CH₂OH"]; "M" -> "frag45" [label="- •OC₆H₄CH₃"]; "frag108" ->

"frag107" [label="- H•"]; "frag108" -> "frag91" [label="Rearrangement"]; }

Figure 4: Proposed major fragmentation pathways for 2-(4-Methylphenoxy)ethanol in EI-MS.

Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust

and unequivocal characterization of 2-(4-Methylphenoxy)ethanol. Each technique offers a
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unique and complementary perspective on the molecular structure, from the detailed

connectivity provided by NMR to the functional group identification by IR and the molecular

weight and fragmentation pattern from MS. This comprehensive spectroscopic analysis serves

as a critical reference for scientists and researchers working with this compound, ensuring its

accurate identification and facilitating its use in a wide range of scientific endeavors.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Methylphenoxy)ethanol:
An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085395#spectral-data-for-2-4-methylphenoxy-
ethanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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